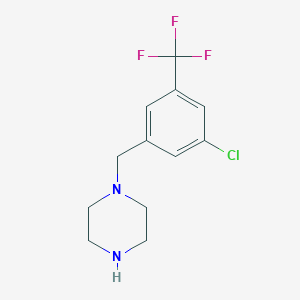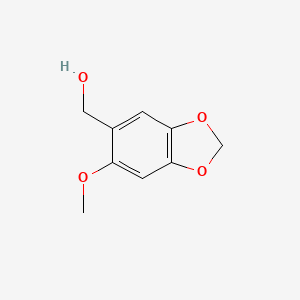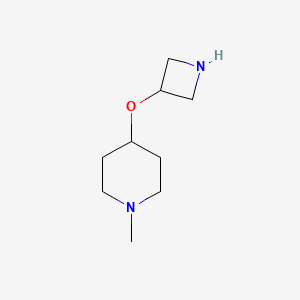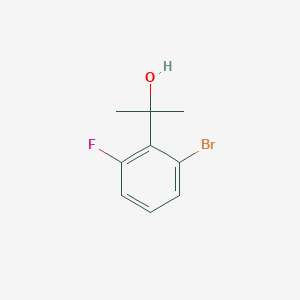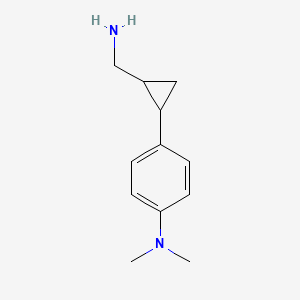
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline is an organic compound that features a cyclopropyl group attached to an aminomethyl group, which is further connected to a dimethylaniline moiety
Métodos De Preparación
The synthesis of 4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the aminomethyl group: The cyclopropyl group can be functionalized with an aminomethyl group through nucleophilic substitution reactions.
Attachment of the dimethylaniline moiety: This step involves the reaction of the aminomethylcyclopropyl intermediate with N,N-dimethylaniline under suitable conditions, such as in the presence of a base or a catalyst.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its effects on various biological pathways.
Industry: The compound can be utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is studied.
Comparación Con Compuestos Similares
4-(2-(Aminomethyl)cyclopropyl)-N,N-dimethylaniline can be compared with other similar compounds, such as:
4-(2-(Aminomethyl)cyclopropyl)aniline: Lacks the dimethyl groups on the aniline moiety.
N,N-Dimethylaniline: Lacks the cyclopropyl and aminomethyl groups.
Cyclopropylamine: Lacks the aniline moiety.
The uniqueness of this compound lies in its combination of the cyclopropyl, aminomethyl, and dimethylaniline groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
4-[2-(aminomethyl)cyclopropyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H18N2/c1-14(2)11-5-3-9(4-6-11)12-7-10(12)8-13/h3-6,10,12H,7-8,13H2,1-2H3 |
Clave InChI |
SYJXUXDOELPYGN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2CC2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



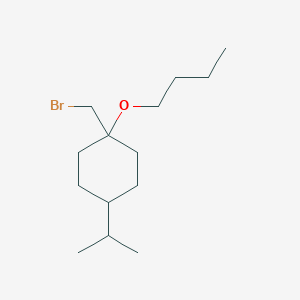

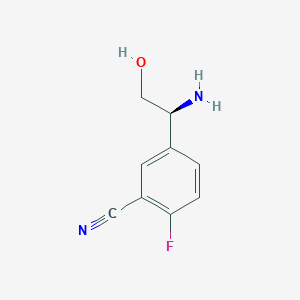
![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)
